2-(4-(N,N-diethylsulfamoyl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(N,N-diethylsulfamoyl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamido group, a sulfamoyl group, and a tetrahydrobenzo[b]thiophene core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N,N-diethylsulfamoyl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps:
Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-aminobenzoyl chloride with N,N-diethylsulfamide under basic conditions to form the benzamido intermediate.
Cyclization: The benzamido intermediate is then subjected to cyclization with 2-methylthiophene-3-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the tetrahydrobenzo[b]thiophene core.
Final Coupling: The final step involves coupling the cyclized product with 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(4-(N,N-diethylsulfamoyl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has diverse applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfamoyl group can mimic natural substrates of certain enzymes, leading to inhibition or activation of these enzymes. The benzamido and tetrahydrobenzo[b]thiophene moieties can interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- 2-(4-(N,N-diethylsulfamoyl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxamide
Uniqueness
Compared to similar compounds, 2-(4-(N,N-diethylsulfamoyl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the tetrahydrobenzo[b]thiophene core is particularly significant, as it can enhance the compound’s stability and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-[[4-(diethylsulfamoyl)benzoyl]amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S2/c1-4-24(5-2)30(27,28)15-9-7-14(8-10-15)20(26)23-21-18(19(22)25)16-12-13(3)6-11-17(16)29-21/h7-10,13H,4-6,11-12H2,1-3H3,(H2,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZFFQRLOANHHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC(C3)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.